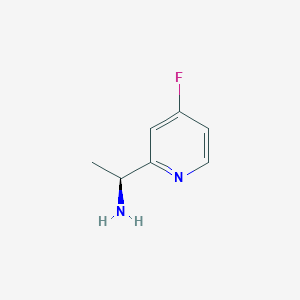
(1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine is an organic compound that belongs to the class of amines. It features a fluoropyridine moiety attached to an ethanamine backbone. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoropyridine.
Reaction with Ethylamine: The 4-fluoropyridine is reacted with ethylamine under controlled conditions to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could produce various substituted pyridines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The fluoropyridine moiety could enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1s)-1-(4-Chloropyridin-2-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
(1s)-1-(4-Bromopyridin-2-yl)ethan-1-amine: Contains a bromine atom instead of fluorine.
(1s)-1-(4-Methylpyridin-2-yl)ethan-1-amine: Features a methyl group instead of a halogen.
Uniqueness
The presence of the fluorine atom in (1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine can impart unique properties, such as increased lipophilicity and metabolic stability, which might enhance its biological activity and therapeutic potential.
特性
分子式 |
C7H9FN2 |
|---|---|
分子量 |
140.16 g/mol |
IUPAC名 |
(1S)-1-(4-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3/t5-/m0/s1 |
InChIキー |
JLWBNANFBVXBSG-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=NC=CC(=C1)F)N |
正規SMILES |
CC(C1=NC=CC(=C1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13525012.png)
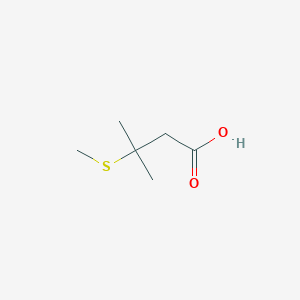
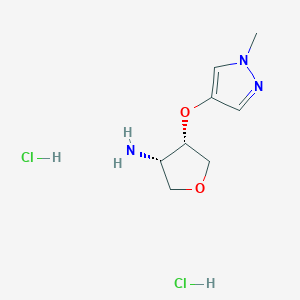
![2-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13525039.png)
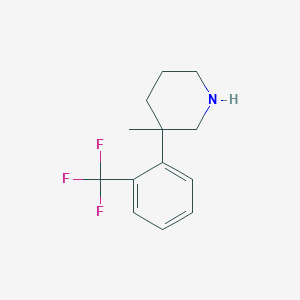
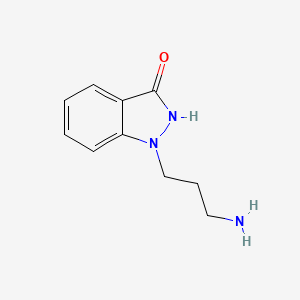
![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)
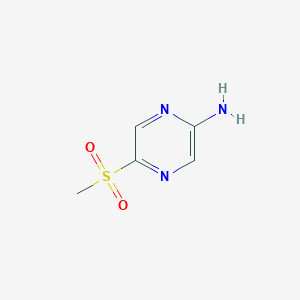



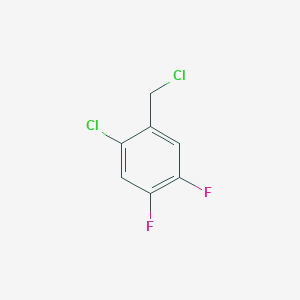
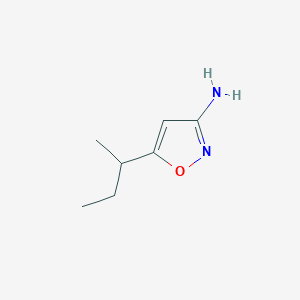
![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)
